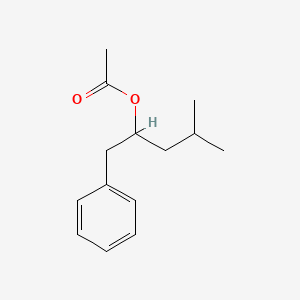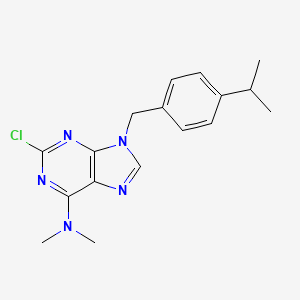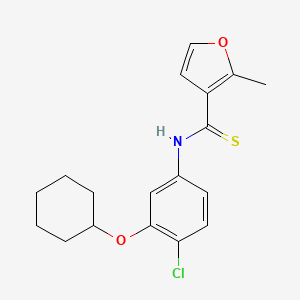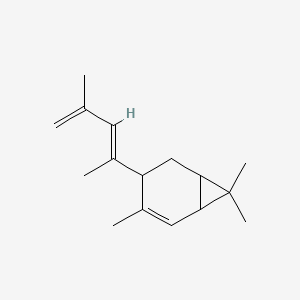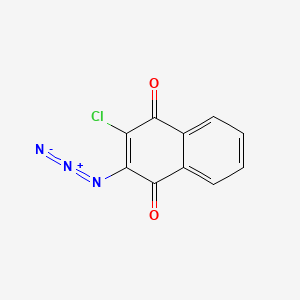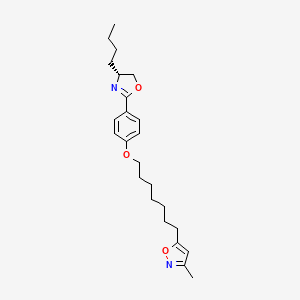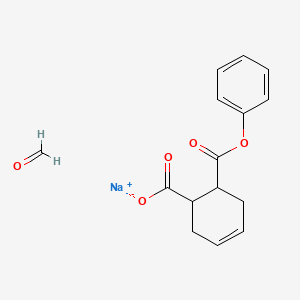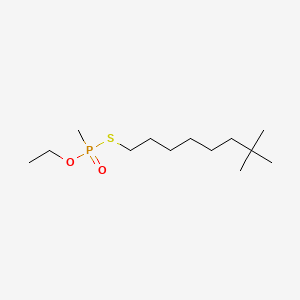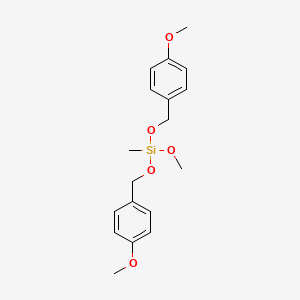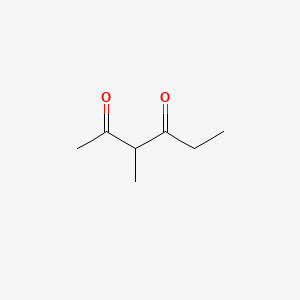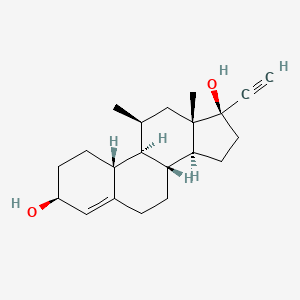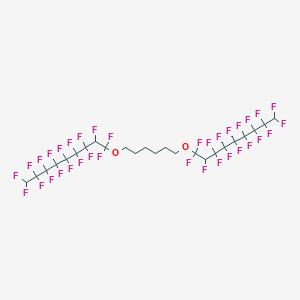
1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated compound known for its unique chemical structure and properties. It contains a hexane backbone with two ether linkages, each connected to a heptadecafluorononene moiety. This compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of hexane-1,6-diol with heptadecafluorononene in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the etherification process.
Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with unique properties, such as superhydrophobic surfaces.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The high fluorine content contributes to its unique properties, such as low surface energy and chemical inertness. These interactions can influence the compound’s behavior in various applications, including its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorooctane): Similar structure but with shorter fluorinated chains.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorodecane): Similar structure with different chain lengths.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorododecane): Another variant with different fluorinated chain lengths.
Uniqueness
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) stands out due to its specific chain length and high fluorine content, which impart unique properties such as enhanced hydrophobicity and chemical stability. These characteristics make it particularly valuable in applications requiring extreme resistance to chemical and environmental factors.
Properties
CAS No. |
84029-58-3 |
|---|---|
Molecular Formula |
C24H16F34O2 |
Molecular Weight |
982.3 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[6-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)hexoxy]nonane |
InChI |
InChI=1S/C24H16F34O2/c25-7(11(31,32)17(43,44)21(51,52)23(55,56)19(47,48)13(35,36)9(27)28)15(39,40)59-5-3-1-2-4-6-60-16(41,42)8(26)12(33,34)18(45,46)22(53,54)24(57,58)20(49,50)14(37,38)10(29)30/h7-10H,1-6H2 |
InChI Key |
HKSLIYMZKUQWGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


